

absolute stereochemistry of Berkeleylactone F using Mosher's method

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Compound of Interest

Compound Name: Berkeleylactone F

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The Absolute Stereochemistry of **Berkeleylactone F**: A Technical Guide to Mosher's Method

Abstract This technical guide details the determination of the absolute stereochemistry of **Berkeleylactone F**, a 16-membered macrolide antibiotic isolated from a fungal coculture of *Penicillium fuscum* and *Penicillium camembertii*/*.clavigerum*.^[1] The guide focuses on the application of the Modified Mosher's Method, analyzing the mechanistic principles, experimental protocols, and data interpretation that led to the assignment of the 4R, 5S, 14S, 15R configuration.

Part 1: Introduction & Chemical Context

The Target: Berkeleylactone F **Berkeleylactone F** is a secondary metabolite belonging to a family of antibiotic macrolides.^{[2][3]} It was isolated by Stierle et al. (2017) during a study on the induction of "cryptic" biosynthetic pathways via fungal coculture. Unlike its congener Berkeleylactone A, which contains a ketone at C-4, **Berkeleylactone F** possesses a secondary alcohol at this position, making it a prime candidate for stereochemical assignment via NMR anisotropy methods.

The Challenge: Stereochemical Ambiguity While 2D NMR techniques (COSY, HMBC, NOESY) can establish relative stereochemistry (diastereomeric relationships), they cannot determine absolute configuration (enantiomeric series) without a known chiral reference. X-ray crystallography requires single crystals, which are often difficult to obtain for oily macrolides. Consequently, the Modified Mosher's Method remains the gold standard for determining the absolute configuration of secondary alcohols in solution.

Part 2: The Modified Mosher's Method (Theoretical Basis)

1. Mechanistic Principle The method relies on the derivatization of a chiral secondary alcohol with enantiomers of

-methoxy-

-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

- Reagents:

- and

- MTPA-Cl (acid chlorides) are typically used for their higher reactivity compared to the acids.

- Anisotropic Shielding: The resulting diastereomeric esters adopt a preferred conformation in solution where the carbonyl proton, the ester carbonyl, and the trifluoromethyl group are syn-coplanar. In this conformation, the phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect on the protons situated "above" or "below" the plane of the ester linkage.

2. The "R/S" Nomenclature Inversion (Critical Technical Note) A common source of error in Mosher analysis is the change in Cahn-Ingold-Prelog (CIP) priority during derivatization.

- -MTPA-Cl typically yields the

- MTPA ester.

- -MTPA-Cl typically yields the

- MTPA ester.

- Convention: Data analysis relies on the difference in chemical shifts (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

-) between the

- ester and the

-ester.[2][4][5] ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="display ng-star-inserted">

[2][5]

3. The Mosher Model

- Positive

(

): Protons residing on the side of the MTPA phenyl group in the

-ester (but not the

-ester) will be shielded in the

-ester, making

.

- Negative

(

): Protons residing on the side of the MTPA phenyl group in the

-ester will be shielded in the

-ester, making

.

Part 3: Experimental Strategy & Protocol

The following protocol reconstructs the methodology used for **Berkeleylactone F**, validated against standard high-fidelity Mosher procedures.

Step 1: Derivatization

Two aliquots of **Berkeleylactone F** are reacted separately to form the diastereomeric pair.

- Reaction A (

-Ester Formation):
 - Dissolve **Berkeleylactone F** (approx. 0.5 - 1.0 mg) in anhydrous deuterated pyridine (

) or

with excess pyridine.
 - Add excess

-(-)-MTPA-Cl.
 - Incubate at room temperature (2–4 hours) until TLC indicates consumption of the starting alcohol.
 - Quench with water/saturated

, extract with solvent (e.g., EtOAc), and purify via HPLC or preparative TLC if necessary (though crude NMR is often sufficient if impurities don't overlap).
- Reaction B (

-Ester Formation):
 - Repeat the procedure using

-(+)-MTPA-Cl.

Step 2: NMR Acquisition

- Acquire

NMR spectra (typically 500 MHz or higher) for both the

-ester and

-ester.

- Assign proton signals flanking the chiral center (C-4) using 2D COSY/HSQC data. Key protons for **Berkeleylactone F** include H-3 and H-5.

Step 3: Data Analysis (Calculation)

Calculate

for protons adjacent to the C-4 stereocenter.

Proton Position	(ppm)	(ppm)	(ppm)	Diagnostic Interpretation
H-3 (Left side)			Positive (+)	Protons on this side are shielded by the Ph group of the -ester.
H-5 (Right side)			Negative (-)	Protons on this side are shielded by the Ph group of the -ester.

(Note: The table above illustrates the pattern required for an R-configuration at C-4. Actual values depend on solvent and concentration).

Part 4: Case Study – Berkeleylactone F Results

Determination of C-4 Configuration In the study by Stierle et al. (2017), the absolute configuration of **Berkeleylactone F** (Compound 9) was determined by analyzing the

values of the C-4 MTPA esters.

- Observation: The protons on the C-3 side of the macrolide ring exhibited positive values.
- Observation: The protons on the C-5 side (towards the rest of the ring) exhibited negative

values.

- Conclusion: Fitting this data to the Mosher model (Sector Rule) indicates that the C-4 hydroxyl group has the (R) configuration.

Full Stereochemical Assignment Combining the Mosher analysis at C-4 with relative stereochemistry derived from NOESY correlations and coupling constants (

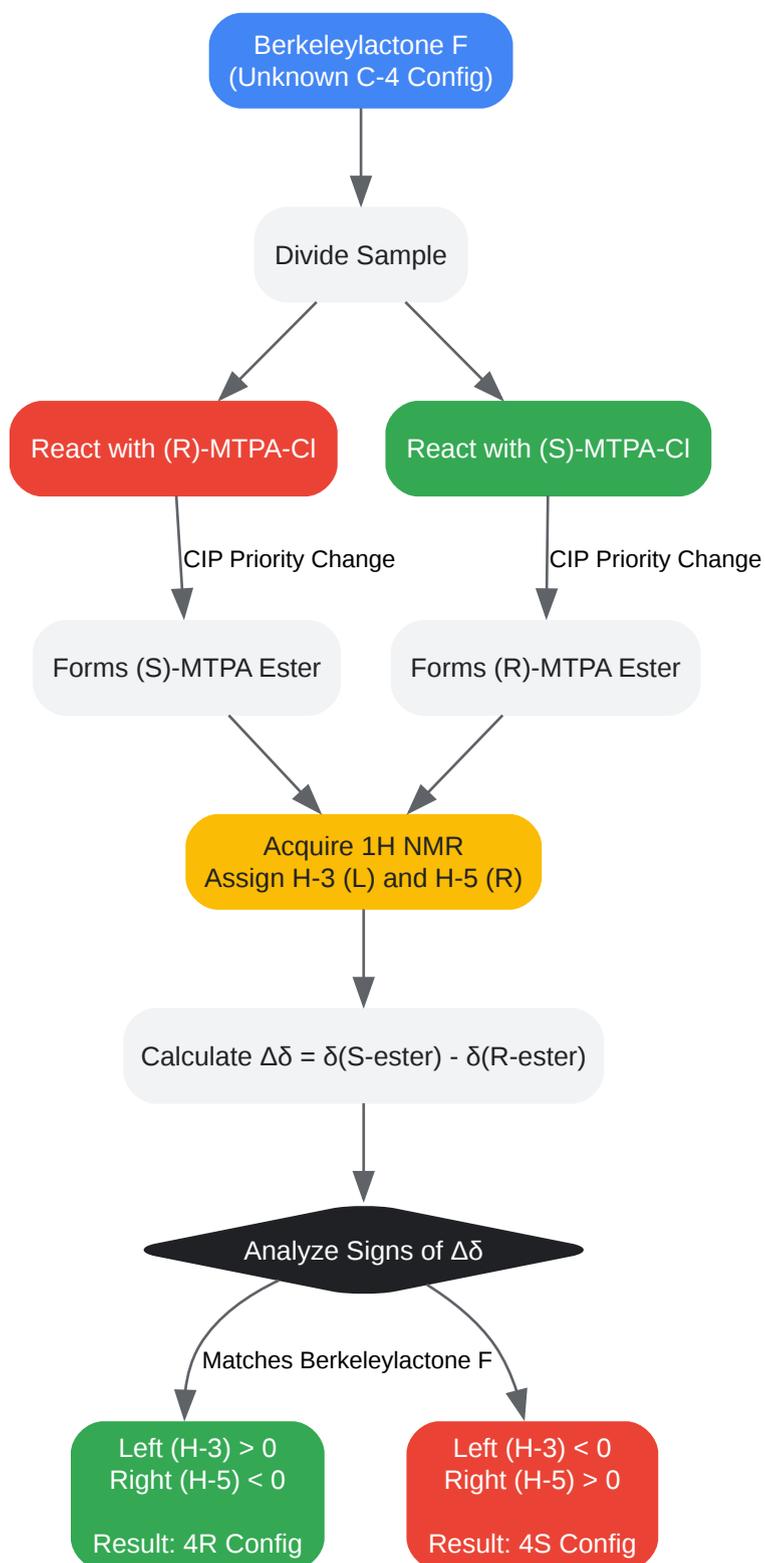
-values), the full absolute configuration of **Berkeleylactone F** was established as:

This assignment was later corroborated by the total synthesis of **Berkeleylactone F** by Vakiti et al. (2022), where the synthetic material (constructed with known stereocenters) matched the natural product's spectral data.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic used to assign the configuration based on the sign of

.



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Caption: Workflow for the determination of absolute stereochemistry using the Modified Mosher's Method. The specific pattern observed for **Berkeleylactone F** (Left +, Right -) confirms the 4R configuration.

References

- Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ... & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1] *Journal of Natural Products*, 80(4), 1150–1160. [Link](#)
- Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2022). Total synthesis of **Berkeleylactone F**. *Organic & Biomolecular Chemistry*, 20, 1234-1240. [Link](#)
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. *Chemical Reviews*, 104(1), 17–118. [Link](#)

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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